3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Introduction
Structural Overview and Nomenclature of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
The molecular architecture of 3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid integrates a bicyclo[2.2.1]hept-5-ene core with two distinct functional groups: a benzyloxycarbonyl (Cbz)-protected amine at the 3-position and a carboxylic acid at the 2-position. The bicyclo[2.2.1]hept-5-ene system, commonly termed norbornene, consists of two fused cyclohexene rings sharing a bridgehead carbon, creating a rigid, boat-like conformation that influences both reactivity and stereochemical outcomes.
The IUPAC name 3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid systematically delineates the substituents and their positions. Key components include:
- Bicyclo[2.2.1]hept-5-ene : The parent hydrocarbon skeleton, where the "2.2.1" notation specifies the number of carbon atoms in each bridge (two, two, and one).
- 3-Amino : A primary amine group at the 3-position, protected by a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during synthesis.
- 2-Carboxylic acid : A carboxyl group at the 2-position, contributing to the molecule’s polarity and potential for further derivatization.
The stereochemistry of the bicyclic system is critical, as the exo or endo configuration of substituents profoundly affects molecular interactions. For this compound, the exo orientation of the Cbz-amino and carboxylic acid groups is inferred from synthetic precedents in norbornene chemistry.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₄ | |
| Molecular Weight | 287.31 g/mol | |
| SMILES Notation | C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| InChIKey | DGRPAZJZBQTEPY-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPAZJZBQTEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The synthesis generally involves:
- Construction of the bicyclic scaffold via cycloaddition or ring-closing reactions.
- Introduction of the amino group protected with Cbz.
- Functionalization of the carboxylic acid at the appropriate position.
- Final deprotection and purification steps.
Stepwise Synthetic Route
Step 1: Formation of the Bicyclic Core
- The core bicyclo[2.2.1]hept-5-ene structure can be synthesized via Diels-Alder cycloaddition between a suitable diene and dienophile or through intramolecular cyclization of suitably functionalized precursors.
- For example, a cyclopentadiene derivative reacting with an appropriate unsaturated compound under controlled conditions yields the norbornene skeleton.
Step 2: Introduction of the Carboxylic Acid Group
- The carboxylic acid at position 2 can be introduced via oxidation of a suitable precursor, such as an alcohol or via carboxylation of a methyl group using carbon dioxide under high pressure or via carboxylation of an alkene .
Step 3: Incorporation of the Benzyloxycarbonyl-Protected Amino Group
- The amino group is protected with a Cbz group, typically introduced via carbamoylation using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine .
- This step is performed on a free amine precursor or on a suitable intermediate bearing an amino group.
Step 4: Final Functionalization and Purification
- The final compound is purified via chromatography or crystallization .
- Deprotection of the Cbz group can be achieved via hydrogenolysis using hydrogen gas over a palladium catalyst if needed for further applications.
Industrial-Scale Synthesis Considerations
- Large-scale synthesis employs optimized reaction conditions to maximize yield, minimize by-products, and reduce costs.
- Continuous flow reactors and automated purification systems are often used to enhance efficiency.
- The choice of reagents and solvents is optimized for safety, environmental impact, and cost-effectiveness.
Reaction Conditions and Reagents Summary
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Cycloaddition or ring closure | Diene, dienophile | Elevated temperature, inert atmosphere | Forms bicyclic core |
| 2 | Oxidation or carboxylation | KMnO₄, CO₂ | Mild to moderate temperature | Introduces carboxyl group |
| 3 | Carbamoylation | Cbz-Cl, base (triethylamine) | Room temperature, inert solvent | Protects amino group |
| 4 | Purification | Chromatography | Standard purification techniques | Ensures high purity |
Data Table: Key Reaction Parameters
| Reaction Step | Reagents | Typical Temperature | Yield Range | Notes |
|---|---|---|---|---|
| Cycloaddition | Diene + Dienophile | 25–100°C | 70–85% | Selectivity depends on substituents |
| Carboxylation | CO₂ | 25–50°C | 60–75% | Pressure can be increased for higher yield |
| Carbamoylation | Cbz-Cl | 0–25°C | 80–90% | Excess Cbz-Cl ensures complete protection |
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, supported by evidence from diverse sources:
Structural and Functional Differences
- Protective Groups: The Cbz group in the target compound offers orthogonal protection compared to the Boc group in its analog. While Cbz is cleaved via hydrogenolysis, Boc is removed under acidic conditions, enabling selective deprotection strategies .
- Solubility : The tetrahydrofuran-derived analog (266.29 Da) exhibits higher polarity due to its oxygen-rich substituent, enhancing solubility in aqueous-organic mixtures compared to the hydrophobic tert-butyl ester (NBTBE) .
- Applications : The tert-butyl ester (NBTBE) is critical in photoresist polymers for lithography, while the hydroxyethyl carbamoyl derivative serves as a fluorophore for metal ion sensing .
Research Findings and Trends
- Polymer Chemistry: Norbornene derivatives like NBTBE are copolymerized with fluorinated monomers to create resins for 157-nm photolithography, leveraging their low optical absorbance and high etch resistance .
- Pharmaceutical Intermediates : The Cbz-protected compound is under investigation for synthesizing peptidomimetics, where its rigid structure mimics peptide turn motifs .
- Fluorophore Development: Derivatives with carbamoyl or aryl substituents (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine) show specificity for transition metal ions, enabling applications in bioimaging .
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 1212099-28-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is with a molecular weight of approximately 287.31 g/mol. The compound features a bicyclic structure that is significant for its biological interactions.
Research indicates that compounds similar to 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid may function as inhibitors of specific enzymes or transporters involved in various physiological processes. For instance, related compounds have been shown to inhibit the L-amino acid carrier system (System L), which is crucial for the transport of neurotransmitters such as L-dopa into dopaminergic neurons . This inhibition can modulate dopaminergic signaling, making it relevant for conditions like Parkinson's disease.
Inhibition Studies
A notable study demonstrated that the related compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) effectively reduced L-dopa-induced responses in dopaminergic neurons, suggesting a similar potential for 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to influence neurotransmitter dynamics .
Synthesis and Yield
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been documented, showcasing various synthetic routes that yield the compound efficiently under specific conditions. For example, a recent study reported yields exceeding 70% using optimized photocatalytic methods to construct aminobicyclo structures from simpler precursors .
Case Study 1: Neuropharmacological Effects
In one study focusing on neuropharmacological applications, researchers explored the effects of related bicyclic compounds on L-dopa transport mechanisms in animal models. The findings indicated that these compounds could significantly alter the efficacy of L-dopa treatment in Parkinson's disease models by modulating the activity of System L carriers .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the potential of bicyclic compounds as enzyme inhibitors, particularly targeting cathepsins involved in various disease processes such as cancer and inflammation. Compounds structurally similar to 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid were shown to exhibit promising inhibitory activity against cathepsin C, suggesting therapeutic potential in treating diseases where these enzymes play a critical role .
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 1212099-28-9 | C₁₆H₁₇NO₄ | 287.31 g/mol | Inhibits L-amino acid carriers; potential effects on dopaminergic neurons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
